molecular formula C15H14N2O3 B11038772 2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione

2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione

Cat. No.: B11038772
M. Wt: 270.28 g/mol
InChI Key: JMFGOJXEOMBIKQ-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione is a complex organic compound belonging to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused to a naphthoquinone core, with isopropyl and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminonaphthoquinone with isopropyl and methoxy substituents under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-methyl-1H-naphtho[2,3-D]imidazole-4,9-dione
  • 2-Isopropyl-1-methyl-1H-naphtho[2,3-D]imidazole-4,9-dione
  • 1-Methoxy-2-ethyl-1H-naphtho[2,3-D]imidazole-4,9-dione

Uniqueness

2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both isopropyl and methoxy groups enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C15H14N2O3/c1-8(2)15-16-11-12(17(15)20-3)14(19)10-7-5-4-6-9(10)13(11)18/h4-8H,1-3H3

InChI Key

JMFGOJXEOMBIKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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